DL-1-Acetyl-5-oxoproline

Description

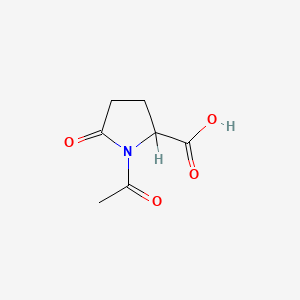

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4(9)8-5(7(11)12)2-3-6(8)10/h5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNBBSMJRSAAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968787 | |

| Record name | 1-Acetyl-5-oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53971-11-2, 56805-18-6 | |

| Record name | 1-Acetyl-5-oxoproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53971-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-1-Acetyl-5-oxoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053971112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-1-Acetyl-5-oxoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056805186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-5-oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-1-acetyl-5-oxoproline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Pathways and Enzymatic Transformations Involving Dl 1 Acetyl 5 Oxoproline

Metabolic Pathways of 5-Oxoproline Degradation Leading to Acetylated Forms

While the principal route for 5-oxoproline metabolism is its conversion to glutamate (B1630785), researchers have speculated on the existence of alternate degradation pathways. ysu.edu One such pathway involves the acetylation of 5-oxoproline. ysu.edu

One of the proposed alternative metabolic routes for 5-oxoproline is its acetylation to produce N-acetyl-5-oxoproline. ysu.edu This reaction represents a deviation from the main γ-glutamyl cycle. While the direct enzymatic mechanism for this specific acetylation in vivo is not extensively characterized in the literature, it is recognized as a potential metabolic fate for 5-oxoproline. ysu.edu In some metabolic contexts, such as in the bacterium Escherichia coli, non-enzymatic acetylation dependent on acetyl-phosphate can occur, regulating metabolic flow. escholarship.org

Following the formation of N-acetyl-5-oxoproline, this proposed alternative pathway continues with its hydrolysis to yield N-acetyl-glutamate. ysu.edunih.gov N-acetyl-glutamate is a significant metabolic compound, notably acting as an essential allosteric activator for carbamoyl (B1232498) phosphate (B84403) synthetase 1, the first enzyme in the urea (B33335) cycle. nih.gov

The acetylation of 5-oxoproline is considered a speculative and alternative route compared to the well-established primary pathway of the γ-glutamyl cycle. ysu.edu The main cycle's purpose is to salvage the amino acid constituents of glutathione (B108866). unl.edutaylorandfrancis.com The degradation of 5-oxoproline to glutamate via 5-oxoprolinase is the rate-limiting step in this primary cycle. ysu.edu The acetylation pathway, along with other proposed alternatives like conversion to 5-hydroxyproline (B3207377) or 2-hydroxylation, represents a minor route for 5-oxoproline metabolism. ysu.edu The physiological conditions that might favor this acetylation pathway over the main hydrolysis to glutamate are not fully understood.

Enzymatic Systems Associated with 5-Oxoproline Metabolism Pertinent to Acetylated Derivatives

The metabolic context for the formation of acetylated derivatives of 5-oxoproline is rooted in the broader enzymatic system of the γ-glutamyl cycle. The key enzymes responsible for the production and primary degradation of 5-oxoproline are central to understanding its availability for alternative pathways like acetylation.

5-Oxoproline is endogenously produced from the cyclization of γ-glutamyl amino acids, a reaction catalyzed by the enzyme γ-glutamyl cyclotransferase (GGCT). unl.edunih.gov This process is a crucial step in the γ-glutamyl cycle, where it releases an amino acid and simultaneously converts the γ-glutamyl moiety into 5-oxoproline. unl.edunih.govpnas.org For instance, γ-glutamyltranspeptidase, a membrane-bound enzyme, can transfer the γ-glutamyl group from extracellular glutathione to an amino acid acceptor. oup.comnih.gov The resulting γ-glutamyl amino acid is transported into the cell where GGCT acts upon it. nih.govoup.com In some cases, GGCT can also act directly on γ-glutamylcysteine or even glutathione itself to produce 5-oxoproline. ysu.edubiorxiv.orgnih.gov An overproduction of substrate for GGCT, for example due to a downstream block in the γ-glutamyl cycle, can lead to an accumulation of 5-oxoproline. ysu.educambridge.org

The primary catabolic fate of 5-oxoproline is its conversion to L-glutamate. ontosight.aiwikipedia.org This reaction is catalyzed by the enzyme 5-oxoprolinase (OPLAH), which couples the endergonic ring-opening of 5-oxoproline to the exergonic hydrolysis of ATP to ADP and inorganic phosphate (Pi). unl.eduwikipedia.orgpnas.org The reaction is irreversible and ensures that 5-oxoproline, formed during glutathione turnover, is channeled back into glutamate, which can then be used for resynthesis of glutathione or other metabolic processes. ontosight.aipnas.org

The enzyme requires the presence of divalent cations, such as Mg²⁺ or Mn²⁺, and a monovalent cation like K⁺ for its activity. nih.gov Due to its ATP-dependence, it is systematically named 5-oxo-L-proline amidohydrolase (ATP-hydrolysing). wikipedia.org A deficiency in 5-oxoprolinase activity leads to the accumulation of 5-oxoproline in tissues and its excretion in urine (5-oxoprolinuria), highlighting this enzyme's critical role in preventing the buildup of this metabolite. taylorandfrancis.comontosight.ainih.gov The capacity of 5-oxoprolinase can be exceeded if there is significant overproduction of 5-oxoproline, leading to its accumulation and potential entry into alternative pathways. cambridge.org

Data Tables

Table 1: Key Enzymes in 5-Oxoproline Metabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| γ-Glutamyl Cyclotransferase (GGCT) | γ-Glutamyl-amino acids, γ-Glutamylcysteine | 5-Oxoproline, Amino acid, Cysteine | γ-Glutamyl Cycle unl.edunih.gov |

| 5-Oxoprolinase (OPLAH) | 5-Oxo-L-proline, ATP, H₂O | L-Glutamate, ADP, Pi | γ-Glutamyl Cycle ontosight.aiwikipedia.org |

| (Speculative) Acetylating Enzyme | 5-Oxoproline, Acetyl-CoA (hypothesized) | N-Acetyl-5-oxoproline | Alternate Degradation Pathway ysu.edu |

| (Speculative) Hydrolase | N-Acetyl-5-oxoproline | N-Acetyl-Glutamate | Alternate Degradation Pathway ysu.edu |

Glutaminyl Cyclases and Pyroglutamate (B8496135) Aminopeptidases in Pyrrolidone Formation and Cleavage

The formation and cleavage of the pyrrolidone ring, chemically known as a lactam, are critical post-translational modifications that affect numerous proteins and peptides. This process is primarily governed by the opposing actions of two key enzyme families: glutaminyl cyclases and pyroglutamate aminopeptidases.

The formation of the pyroglutamate (pGlu) residue at the N-terminus of proteins and peptides is a widespread post-translational modification. researchgate.net This modification occurs when an N-terminal glutamine or glutamic acid residue cyclizes to form a five-membered ring. wikipedia.orgnih.gov While this reaction can occur spontaneously under certain conditions, it is typically catalyzed in biological systems by enzymes known as glutaminyl cyclases (QCs). wikipedia.orgplos.org QCs are zinc-dependent enzymes that catalyze the intramolecular cyclization of N-terminal glutamine and glutamate residues into a pyroglutamate residue. edpsciences.org This conversion is an important maturation step in the synthesis of many hormones and peptides. edpsciences.orgresearchgate.net

Research has identified QCs in the organelles of secretory pathways, including the endoplasmic reticulum and Golgi apparatus. nih.govresearchgate.net This localization suggests that pyroglutamate formation is an early event in protein processing. The modification confers significant stability to the protein or peptide, protecting it from degradation by aminopeptidases. plos.orgresearchgate.net For instance, in fungi, the N-terminal pyroglutamate modification on cellulase (B1617823) enzymes has been shown to increase resistance to thermal denaturation and proteolytic cleavage. nih.gov

Conversely, the pyroglutamate residue can be removed by the action of pyroglutamate aminopeptidases. These enzymes cleave the pyroglutamate residue from the N-terminus of peptides, restoring a free N-terminal amino group. wikipedia.org This cleavage is essential in contexts where the N-terminus must be accessible, for example, in protein sequencing techniques like Edman degradation, which requires a free primary amino group to proceed. wikipedia.org

| Enzyme Family | Specific Enzyme Example | Substrate | Product | Function | Reference |

|---|---|---|---|---|---|

| Glutaminyl Cyclases (QCs) | Human QC (hQC), isoQC | N-terminal Glutamine or Glutamic Acid on a peptide | N-terminal Pyroglutamate (pGlu) on a peptide | Catalyzes the formation of a stable, cyclized N-terminus; enhances protein/peptide stability. | wikipedia.orgplos.orgedpsciences.orgresearchgate.net |

| Pyroglutamate Aminopeptidases | Pyroglutamate aminopeptidase | Peptide with an N-terminal Pyroglutamate residue | Peptide with a free N-terminus + Pyroglutamate | Removes the N-terminal pyroglutamate, exposing a free amino group for further reactions or degradation. | wikipedia.org |

Interplay with Glutathione Metabolism and Related Biochemical Cycles (Focus on fundamental mechanistic roles)

The metabolism of 5-oxoproline, the precursor to DL-1-Acetyl-5-oxoproline, is intrinsically linked to the γ-glutamyl cycle, the primary pathway for the synthesis and degradation of glutathione (GSH). researchgate.netsgul.ac.ukmdpi.com 5-oxoproline is a key intermediate metabolite within this cycle. wikipedia.orgrupahealth.com

The γ-glutamyl cycle involves a series of enzymatic reactions that facilitate the transport of amino acids into cells and the continuous regeneration of glutathione. mdpi.com In this cycle, extracellular glutathione is broken down, and its constituent amino acids are recycled. The enzyme γ-glutamyl transpeptidase initiates the breakdown, and the resulting γ-glutamyl moiety is taken into the cell. mdpi.com Inside the cell, γ-glutamyl cyclotransferase acts on γ-glutamyl-amino acids to release the transported amino acid and simultaneously cyclize the glutamyl portion to form 5-oxoproline. mdpi.comnih.gov To complete the cycle and allow for the resynthesis of glutathione, 5-oxoproline must be converted back to glutamate. This crucial step is catalyzed by the enzyme 5-oxoprolinase in a reaction that requires the energy from ATP hydrolysis. researchgate.netnih.gov

The interplay with glutathione metabolism is regulated by a feedback mechanism. Glutathione itself inhibits γ-glutamylcysteine synthetase, the first enzyme in its synthesis pathway. researchgate.net When glutathione levels are depleted due to factors like oxidative stress or malnutrition, this feedback inhibition is lifted. nih.govdelawarekidney.com This leads to an overproduction of γ-glutamylcysteine, which is then shunted towards the formation of 5-oxoproline by γ-glutamyl cyclotransferase. researchgate.netdelawarekidney.com If the rate of 5-oxoproline production exceeds the capacity of 5-oxoprolinase to convert it to glutamate, 5-oxoproline accumulates. pulmonarychronicles.com

Furthermore, under conditions of cysteine deficiency, a futile ATP-depleting cycle can be established. nih.gov With insufficient cysteine, the high-energy intermediate γ-glutamyl phosphate (formed by γ-glutamylcysteine synthetase) cannot proceed to form γ-glutamylcysteine. Instead, it autocyclizes to form 5-oxoproline, which is then converted back to glutamate by 5-oxoprolinase, consuming another ATP molecule in the process. nih.gov This futile cycle consumes two ATP molecules for each turn without producing glutathione. nih.gov

Within this metabolic context, alternate pathways for the degradation of 5-oxoproline have been proposed. One such pathway is the acetylation of 5-oxoproline to yield N-acetyl-5-oxoproline (the title compound of this article), which could then be hydrolyzed to N-acetyl-glutamate. ysu.edu This suggests that this compound may serve as an intermediate in a secondary metabolic route for processing excess 5-oxoproline.

| Enzyme | Role in γ-Glutamyl Cycle | Mechanism / Significance | Reference |

|---|---|---|---|

| γ-Glutamylcysteine Synthetase | Catalyzes the first step of glutathione synthesis. | Combines glutamate and cysteine. Its activity is increased when glutathione levels are low, leading to potential 5-oxoproline overproduction. | researchgate.netnih.gov |

| γ-Glutamyl Cyclotransferase | Formation of 5-oxoproline. | Converts γ-glutamyl-amino acids into 5-oxoproline and a free amino acid. | mdpi.comnih.gov |

| 5-Oxoprolinase | Degradation of 5-oxoproline. | Catalyzes the ATP-dependent conversion of 5-oxoproline to glutamate, enabling its reuse for glutathione synthesis. It is the rate-limiting step in the degradation of 5-oxoproline. | researchgate.netnih.govysu.edu |

| Glutathione Synthetase | Catalyzes the final step of glutathione synthesis. | Combines γ-glutamylcysteine and glycine (B1666218) to form glutathione. Genetic deficiencies can lead to a buildup of precursors and 5-oxoproline. | researchgate.netdelawarekidney.com |

Advanced Analytical Methodologies for Quantification and Characterization of Dl 1 Acetyl 5 Oxoproline

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental techniques for the separation of DL-1-Acetyl-5-oxoproline from complex mixtures. nih.govliberty.edu UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased speed, and greater sensitivity, by utilizing columns with smaller particle sizes (typically less than 2 µm). nih.gov

For the analysis of this compound, reversed-phase (RP) chromatography is a common approach. However, due to the polar nature of the molecule, achieving adequate retention on standard C18 columns can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative, offering improved retention for polar compounds. nih.gov

A critical aspect of analyzing the DL-racemic mixture is the separation of the D and L enantiomers. This is achieved using chiral chromatography. Chiral Stationary Phases (CSPs) are essential for resolving enantiomers without the need for derivatization. sigmaaldrich.com Several types of CSPs have proven effective for the separation of underivatized amino acids and their derivatives, which would be applicable to this compound. sigmaaldrich.comankara.edu.tr These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin), and crown ether-based CSPs. sigmaaldrich.comankara.edu.trnih.gov The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. chromatographyonline.com

Table 1: HPLC/UHPLC Chiral Stationary Phases for Amino Acid Derivative Separation This table is generated based on methodologies for similar compounds and represents potential approaches for this compound.

| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase | Application Notes |

|---|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-phase (e.g., Hexane/Ethanol) or Reversed-phase | Widely used for a broad range of chiral compounds. nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Polar Ionic, Polar Organic, Reversed-phase | Effective for underivatized amino acids; D-enantiomer is often more strongly retained. sigmaaldrich.comankara.edu.tr |

| Crown Ether-Based | (18-Crown-6)-tetracarboxylic acid | Aqueous acidic (e.g., water/TFA) | Particularly effective for compounds with a primary amine group. ankara.edu.tr |

Gas Chromatography (GC) for Separation of Derivatized Forms

Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. nih.gov However, molecules like this compound, which contain polar functional groups (a carboxylic acid), are non-volatile and require chemical modification, or derivatization, prior to GC analysis. sigmaaldrich.com The goal of derivatization is to replace the active hydrogen on the carboxylic acid group with a nonpolar moiety, thereby increasing the analyte's volatility and improving its chromatographic behavior. sigmaaldrich.com

A common strategy for compounds like 5-oxoproline involves a two-step derivatization process. nih.gov

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, by reacting the analyte with a reagent like 2 M methanolic HCl. nih.gov

Acylation: Any remaining active hydrogens are reacted with an acylating agent. For 5-oxoproline, which has a secondary amine in its lactam ring, further derivatization with reagents like pentafluoropropionic (PFP) anhydride (B1165640) is performed to create the final, volatile derivative. nih.gov

Another widely used approach for amino acids is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.comnih.gov The resulting TMS or TBDMS derivatives are significantly more volatile and produce characteristic mass spectra. sigmaaldrich.com

Table 2: Common Derivatization Strategies for GC Analysis of Amino Acid Derivatives

| Derivatization Strategy | Reagents | Reaction Conditions | Resulting Derivative |

|---|

| Esterification & Acylation | 1. 2 M HCl in Methanol (B129727) 2. Pentafluoropropionic Anhydride (PFPA) | 1. 60 min at 80°C 2. 30 min at 65°C | Methyl ester, Pentafluoropropionyl amide nih.gov | | Silylation (TMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Varies (e.g., 60 min at 60°C) | Trimethylsilyl (TMS) ester | | Silylation (TBDMS) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | 4 hours at 100°C | tert-butyldimethylsilyl (TBDMS) ester sigmaaldrich.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Detection and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing sensitive detection and critical structural information. When coupled with a separation technique like HPLC, UHPLC, or GC, it allows for the confident identification and quantification of the analyte in complex matrices. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of 1-Acetyl-5-oxoproline) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that can be used to confirm the molecule's identity.

For N-acetylated and N-terminal pyroglutamic acid-containing compounds, fragmentation patterns often involve characteristic neutral losses. nist.govresearchgate.net For 1-Acetyl-5-oxoproline, key fragmentation pathways would likely include:

Loss of the acetyl group.

Loss of water (H₂O) or carbon monoxide (CO) from the pyroglutamate (B8496135) ring.

Ring-opening fragmentation pathways.

Studies on peptides with N-terminal pyroglutamic acid show that the cyclized structure influences fragmentation, often leading to specific b- and y-ion series in peptides. nist.gov The presence of an N-acetyl group can also direct fragmentation, often yielding an abundant b₁-ion in peptides. The specific fragmentation pattern provides a high degree of confidence in the identification of the compound. nist.gov

Table 3: Predicted Key Mass Transitions for MS/MS Analysis of 1-Acetyl-5-oxoproline Based on the molecular weight of C₇H₉NO₄ (171.15 g/mol) and common fragmentation patterns.

| Ionization Mode | Precursor Ion (m/z) | Potential Product Ions (m/z) | Corresponding Neutral Loss |

|---|---|---|---|

| Positive (ESI+) | 172.1 ([M+H]⁺) | 130.1 | Acetyl group (CH₂CO) |

| 112.1 | Acetyl group + Water (H₂O) | ||

| 84.1 | Further ring fragmentation | ||

| Negative (ESI-) | 170.1 ([M-H]⁻) | 128.0 | Carbon Dioxide (CO₂) |

| 111.0 | Acetyl group + Hydrogen |

Optimized Derivatization Strategies for Enhanced Sensitivity and Specificity in Quantitative Analysis

Beyond enabling GC analysis, derivatization is often employed to enhance the sensitivity and specificity of detection, particularly when coupled with mass spectrometry. The choice of derivatization reagent can significantly impact the ionization efficiency and chromatographic properties of the analyte, leading to lower limits of detection.

For GC-MS, using fluorinated derivatizing agents like pentafluorobenzyl bromide (PFB-Br) or pentafluoropropionic anhydride (PFPA) can dramatically increase sensitivity. nih.gov These reagents introduce electrophoric groups into the molecule, making the derivative highly responsive to electron-capture negative-ion chemical ionization (ECNICI). ECNICI is a soft ionization technique that often results in less fragmentation and a strong signal for the molecular ion, providing excellent sensitivity and specificity for quantitative analysis. nih.gov Quantification using this method typically involves selected-ion monitoring (SIM) of specific mass-to-charge (m/z) ions for the analyte and its corresponding stable-isotope labeled internal standard. nih.gov

For HPLC-MS, while derivatization is less common, it can be used to improve chromatographic retention or to introduce a permanently charged group to enhance ionization efficiency in electrospray ionization (ESI). However, for a compound like this compound, modern HILIC-MS/MS methods generally provide sufficient sensitivity without the need for pre-column derivatization. nih.gov

Table 4: Comparison of Derivatization Reagents for Enhanced Quantitative Analysis

| Reagent | Technique | Advantage | Mechanism of Enhancement |

|---|---|---|---|

| Pentafluorobenzyl Bromide (PFB-Br) | GC-MS | High Sensitivity | Forms PFB ester, which is highly sensitive in ECNICI mode. nih.gov |

| Pentafluoropropionic Anhydride (PFPA) | GC-MS | High Sensitivity & Volatility | Forms PFP derivative, enhancing performance in ECNICI mode. nih.gov |

| MTBSTFA | GC-MS | Derivative Stability | Forms stable TBDMS derivatives that are less moisture-sensitive than TMS derivatives. sigmaaldrich.com |

| o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) | HPLC-Fluorescence | Chiral Analysis | Forms fluorescent diastereomers that can be separated on a standard reversed-phase column. liberty.edu |

Application of Isotope Tracers for Kinetic Analysis and Metabolic Flux Studies (e.g., L-5-[1-C-13]oxoproline kinetics)

Isotope tracers are invaluable tools for studying the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govrsc.org By introducing molecules labeled with stable (non-radioactive) isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can trace the path of atoms through a series of biochemical reactions. nih.govchempep.com This approach provides quantitative information on the rates (fluxes) of metabolic pathways, which cannot be obtained from simple concentration measurements. nih.gov

To study the kinetics and metabolic fate of this compound, a stable isotope-labeled version of the molecule could be synthesized and introduced into a biological system (e.g., cell culture or an in vivo model). For example, one could use:

¹³C-labeled acetyl group: This would allow for tracing the source of the acetyl moiety and its transfer to other molecules. Studies have used ¹³C-labeled glucose to track the flux of carbon into the acetyl-CoA pool, which is the precursor for most biological acetylation. nih.gov

¹³C or ¹⁵N-labeled oxoproline ring: This would enable tracking of the entire 1-Acetyl-5-oxoproline molecule, including its uptake, breakdown, and potential conversion into other metabolites like glutamic acid.

Samples are collected over time and analyzed by mass spectrometry. The mass spectrometer can distinguish between the unlabeled (light) and the isotope-labeled (heavy) versions of the analyte and its downstream metabolites based on their mass difference. By measuring the rate of incorporation of the heavy isotope into various compounds, metabolic fluxes can be calculated using computational models. nih.govnih.gov This powerful technique can provide deep insights into the biochemical pathways involving this compound.

Table 5: Common Stable Isotopes Used in Metabolic Flux Analysis

| Isotope | Natural Abundance | Common Labeled Precursors | Typical Application |

|---|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | [U-¹³C]-Glucose, [¹³C₅]-Glutamine | Tracing the carbon backbone through central carbon metabolism (glycolysis, TCA cycle). nih.gov |

| Nitrogen-15 (¹⁵N) | ~0.4% | [¹⁵N₂]-Glutamine, [¹⁵N]-Ammonium Chloride | Tracing nitrogen flow in amino acid and nucleotide synthesis. chempep.com |

| Deuterium (²H) | ~0.02% | ²H₂O (Heavy Water), [D₃]-Acetate | Measuring flux through various pathways, including gluconeogenesis and lipogenesis. nih.gov |

Structural and Conformational Investigations of Dl 1 Acetyl 5 Oxoproline

Spectroscopic Analyses of DL-1-Acetyl-5-oxoproline (e.g., Advanced Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic techniques are pivotal in elucidating the molecular structure of this compound. While specific spectral data for this compound is not extensively available in public literature, analysis of its parent compound, pyroglutamic acid, and related acetylated molecules provides a strong basis for predicting its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within a molecule. For this compound, the presence of the acetyl group introduces specific resonances that are key to its identification.

Based on data from analogous compounds, the expected ¹H NMR chemical shifts for this compound in an aqueous solution would feature a characteristic singlet for the acetyl methyl protons. The protons on the pyrrolidone ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the acetyl and lactam groups, the carboxylic acid carbon, and the carbons of the pyrrolidone ring. A study on the enzymatic reaction of 5-oxoproline using ¹³C NMR revealed that the chemical shifts are sensitive to isotopic substitution, indicating the potential for detailed mechanistic studies. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 (s) | ~22 |

| Ring CH₂ (β) | ~2.0-2.2 (m) | ~30 |

| Ring CH₂ (γ) | ~2.3-2.5 (m) | ~35 |

| Ring CH (α) | ~4.2-4.4 (dd) | ~60 |

| Acetyl C=O | - | ~173 |

| Lactam C=O | - | ~178 |

| Carboxyl COOH | - | ~180 |

Note: These are predicted values based on the analysis of pyroglutamic acid and other N-acetylated amino acids. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the vibrational modes of its carbonyl groups.

Studies on pyroglutamic acid have shown characteristic absorption bands for the carboxylic acid and lactam carbonyl groups. nasa.gov For this compound, an additional strong absorption band corresponding to the acetyl carbonyl stretching vibration is anticipated. The N-acetylation also influences the vibrational frequencies of the pyrrolidone ring.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |

| C-H | Stretching | 3000-2850 |

| Acetyl C=O | Stretching | ~1700 |

| Lactam C=O | Stretching | ~1680 |

| Carboxylic Acid C=O | Stretching | ~1730 |

| C-N | Stretching | ~1450 |

Note: These are expected values. The exact positions of the bands can be influenced by intermolecular interactions and the physical state of the sample.

X-ray Crystallography and Diffraction Studies of this compound and its Analogues

The study of pyroglutamic acid revealed a monoclinic crystal system, and it is plausible that this compound would also crystallize in a similar system. The introduction of the acetyl group at the nitrogen atom would likely influence the crystal packing and intermolecular interactions, particularly hydrogen bonding.

X-ray powder diffraction (PXRD) is another valuable technique for characterizing crystalline materials. PXRD patterns of related compounds, such as N-acetylcysteine, have been used to identify different crystalline forms and to study the effects of processing on the solid state. researchgate.net A similar approach could be applied to study the solid-state properties of this compound.

Conformational Dynamics and Stereochemical Aspects of the Acetylated Pyrrolidone Ring

The five-membered pyrrolidone ring of this compound is not planar and can adopt various puckered conformations. The N-acetylation introduces an additional layer of complexity to its conformational landscape.

The conformational preferences of proline and its analogues, which also feature a pyrrolidone ring, have been extensively studied. nih.gov These studies indicate that the ring can exist in different envelope and twist conformations, and the substituents on the ring play a crucial role in determining the favored conformation. nih.gov

For this compound, the acetyl group at the nitrogen atom can exist in either a cis or trans conformation relative to the Cα-substituent. This cis-trans isomerization is a key aspect of the conformational dynamics of N-acetylated proline derivatives and is influenced by the solvent and pH.

The stereochemistry of the pyrrolidone ring is also a critical factor. The introduction of substituents can lead to different stereoisomers with distinct biological activities. The stereochemical outcome of synthetic routes to pyrrolidine (B122466) derivatives is often controlled by the use of chiral catalysts or starting materials.

Theoretical and Computational Studies of Dl 1 Acetyl 5 Oxoproline

Molecular Modeling and Docking Simulations for Enzyme-Ligand Interactions

Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. While specific docking studies for DL-1-Acetyl-5-oxoproline are not extensively documented in publicly available literature, the principles of these simulations can be applied to understand its potential interactions with enzymes.

Enzyme-Ligand Interactions: The binding of a ligand like this compound to an enzyme's active site is governed by a combination of steric and electrostatic interactions. The acetyl group, the cyclic amide (lactam), and the carboxylic acid of the molecule all contribute to its binding profile.

Hydrogen Bonding: The carbonyl oxygens of the acetyl group and the lactam ring, as well as the carboxylic acid group, can act as hydrogen bond acceptors. The amide nitrogen of the lactam and the hydroxyl group of the carboxylic acid can act as hydrogen bond donors.

Van der Waals Interactions: The acetyl group can significantly contribute to binding affinity through favorable van der Waals contacts with nonpolar residues in the enzyme's binding pocket. Computational studies on other acetylated molecules have shown that the acetyl group can be a key determinant for specific molecular recognition. For instance, the acetylation of lysine (B10760008) residues in proteins has been shown to be a critical switch for protein-protein interactions, with the acetyl group contributing significantly to the binding energy.

Electrostatic Interactions: The partial charges on the atoms of this compound will influence its electrostatic interactions with the amino acid residues of the enzyme. The negatively charged carboxylate group (at physiological pH) can form strong salt bridges with positively charged residues like arginine or lysine.

Docking Simulation Principles: A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor and Ligand: A three-dimensional structure of the target enzyme is obtained, and the structure of this compound is generated and energy-minimized.

Docking Algorithm: A docking program is used to systematically sample different conformations of the ligand within the enzyme's active site.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

The results of such simulations would provide insights into the most probable binding mode and the key amino acid residues involved in the interaction.

Table 1: Potential Intermolecular Interactions of this compound in an Enzyme Active Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Acetyl Group | Van der Waals, Hydrogen Bond Acceptor | Leucine (B10760876), Isoleucine, Valine, Alanine, Serine, Threonine |

| Lactam Ring | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate (B1630785), Asparagine, Glutamine, Histidine |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Energetics

Electronic Structure: The electronic structure of this compound is characterized by the distribution of electrons throughout the molecule.

The carbonyl groups in the acetyl and lactam moieties are electron-withdrawing, leading to a partial positive charge on the adjacent carbon atoms. This makes these carbons susceptible to nucleophilic attack.

The lone pair of electrons on the amide nitrogen is delocalized into the lactam carbonyl group, giving the N-C bond partial double bond character.

The carboxylic acid group is acidic and will be deprotonated at physiological pH, resulting in a negatively charged carboxylate.

Reactivity: Quantum chemical calculations can predict sites of reactivity. For this compound, the most likely reactive sites are:

The carbonyl carbon of the acetyl group, which is electrophilic and a target for hydrolysis.

The acidic proton of the carboxylic acid.

The protons on the carbon adjacent to the carboxylic acid, which can be abstracted by a strong base.

Energetics: The stability of different conformations of this compound can be calculated to determine the lowest energy structure. The energy of binding to a receptor can also be estimated with high-level quantum mechanical methods, often in combination with molecular mechanics (QM/MM). Studies on the acetylation of other molecules have shown that the acetyl group can contribute significantly to the binding free energy, on the order of 4 to 5 kcal/mol nih.gov. This favorable energetic contribution is often due to a combination of van der Waals interactions and the desolvation penalty of the unacetylated counterpart nih.gov.

Table 2: Calculated Properties of a Related Molecule (N-acetyl-L-glutamic acid)

| Property | Value |

|---|---|

| Molecular Formula | C7H11NO5 |

| Molecular Weight | 189.166 g/mol |

| XLogP3 | -1.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

Data sourced from PubChem and NIST WebBook for N-Acetyl-L-glutamic acid, a structurally related acyclic compound. nih.govnist.gov

Computational Studies of Reaction Mechanisms: Acetylation of 5-Oxoproline and its Hydrolysis

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions, including the formation and breakdown of this compound.

Acetylation of 5-Oxoproline: The acetylation of 5-oxoproline involves the reaction of the nitrogen atom of the lactam ring with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). A plausible mechanism, which could be modeled computationally, involves the following steps:

Activation of the Acetylating Agent: In the presence of a base, the nitrogen atom of 5-oxoproline becomes more nucleophilic.

Nucleophilic Attack: The nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate.

Leaving Group Departure: The leaving group (e.g., chloride) departs, and the carbonyl group of the acetyl moiety is reformed.

Deprotonation: A base removes the proton from the nitrogen atom (if necessary), yielding the final product, this compound.

Computational modeling of this reaction would involve locating the transition state structures for each step and calculating the activation energies to determine the reaction kinetics.

Hydrolysis of this compound: The hydrolysis of the acetyl group from this compound to yield 5-oxoproline and acetic acid can occur under acidic or basic conditions. Computational studies of the hydrolysis of similar amides, such as N-acetylglutamate, have been performed nih.gov.

Base-Catalyzed Hydrolysis:

A hydroxide (B78521) ion attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate.

The tetrahedral intermediate collapses, and the C-N bond is cleaved, releasing the 5-oxoprolinate anion.

Acid-Catalyzed Hydrolysis:

The carbonyl oxygen of the acetyl group is protonated by an acid, making the carbonyl carbon more electrophilic.

A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer occurs, followed by the departure of 5-oxoproline as the leaving group.

Computational studies can provide the free energy profiles for these reaction pathways, allowing for a comparison of the reaction rates under different conditions.

Biological Roles and Non Clinical Research Applications of Dl 1 Acetyl 5 Oxoproline

Investigation as a Specific Metabolite within Degradative Pathways of 5-Oxoproline

DL-1-Acetyl-5-oxoproline is a derivative of 5-oxoproline, a key intermediate in the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione (B108866). In this cycle, 5-oxoproline is hydrolyzed to L-glutamate by the ATP-dependent enzyme 5-oxoprolinase unl.edunih.gov. This reaction is a critical step in the recycling of glutamate (B1630785) for glutathione synthesis nih.govnih.gov.

The degradation of 5-oxoproline is tightly regulated. Under normal physiological conditions, 5-oxoprolinase efficiently converts 5-oxoproline to glutamate, maintaining low cellular levels of 5-oxoproline. However, in situations of glutathione depletion, the synthesis of γ-glutamylcysteine increases, which can then be converted to 5-oxoproline, leading to its accumulation if the capacity of 5-oxoprolinase is exceeded nih.govtoxicologia.org.artaylorandfrancis.comnih.gov. This accumulation is a hallmark of certain metabolic disorders and can be induced by factors such as chronic acetaminophen (B1664979) use toxicologia.org.ar.

The acetyl group in this compound can influence its metabolic fate. Acetylation is a common biological modification that can alter the properties of molecules, including their stability and ability to cross cell membranes creative-proteomics.comcreative-proteomics.comnih.govnih.gov. The presence of the acetyl group may make this compound a substrate for different enzymes than 5-oxoproline itself, potentially leading to alternative degradative pathways. Research into acetylated amino acids suggests they can be transported into cells and then deacetylated to release the parent amino acid, indicating that this compound could serve as a precursor to 5-oxoproline in research settings youtube.com.

The enzymatic pathways involved in the degradation of acetylated amino acids are of significant interest. While the primary degradation of 5-oxoproline is well-established, the specific enzymes that would act on this compound are less characterized. It is plausible that esterases or other hydrolases could remove the acetyl group, thereby feeding the resulting 5-oxoproline into the gamma-glutamyl cycle.

Use as a Research Tool in Metabolic Pathway Elucidation

This compound and its parent compound, 5-oxoproline, serve as valuable tools for elucidating metabolic pathways, particularly the gamma-glutamyl cycle. By introducing labeled versions of these compounds into cellular or animal models, researchers can trace their metabolic fate and understand the flux through related pathways.

A key research application involves the inhibition of 5-oxoprolinase. When this enzyme is blocked, 5-oxoproline accumulates, providing a dynamic view of the activity of the gamma-glutamyl cycle nih.govnih.gov. The administration of amino acids alongside a 5-oxoprolinase inhibitor leads to a significant increase in 5-oxoproline accumulation, demonstrating the in vivo function of the cycle in amino acid transport and metabolism nih.govnih.gov.

The acetylated form, this compound, can be used to study the transport and metabolism of modified amino acids. Its altered chemical properties may allow it to interact with different transporters and enzymes, providing insights into the specificity and function of these proteins. For example, the study of acetylated leucine (B10760876) has shown that acetylation can alter the transporter responsible for its cellular uptake youtube.com. This suggests that this compound could be used to probe the activity of various transporters and deacetylases.

Furthermore, investigating the effects of this compound on cellular metabolism can help to uncover regulatory mechanisms. For instance, the accumulation of 5-oxoproline has been shown to have downstream effects on energy metabolism and lipid synthesis in the brain, indicating its role as a signaling molecule nih.gov. By using a modified version like this compound, researchers can dissect the specific structural requirements for these effects.

Potential as a Biochemical Marker in Non-Clinical Animal Models or Cellular Systems (e.g., glutathione depletion studies)

5-Oxoproline has been identified as a significant biomarker for glutathione depletion in various non-clinical models researchgate.netrupahealth.com. The accumulation of 5-oxoproline in tissues and biofluids is a direct consequence of the dysregulation of the gamma-glutamyl cycle that occurs when glutathione levels are low toxicologia.org.artaylorandfrancis.com. This makes it a sensitive indicator of oxidative stress and the cellular capacity to manage it.

In animal models, exposure to hepatotoxic substances like acetaminophen leads to a marked increase in 5-oxoproline levels in both the liver and serum researchgate.net. This increase correlates with the depletion of glutathione and the onset of cellular damage. Similarly, in cellular systems, such as human liver epithelial cells, exposure to acetaminophen results in elevated concentrations of 5-oxoproline in the culture media, which corresponds with reduced cellular glutathione and toxicity researchgate.net.

This compound can be utilized in these models as a challenge to the metabolic system or as a standard for developing analytical methods to quantify 5-oxoproline and its derivatives. Its use could help to standardize assays and provide a stable reference compound for measuring the extent of glutathione depletion.

Below is a table summarizing findings from studies where 5-oxoproline was used as a biomarker for glutathione depletion:

| Model System | Condition/Treatment | Observed Change in 5-Oxoproline | Correlation with Glutathione | Reference |

| Rats | Administration of acetaminophen | Significantly increased in liver and serum | Inverse correlation | researchgate.net |

| Rats | Administration of bromobenzene | Elevated in biofluids and tissues | Inverse correlation | researchgate.net |

| Rats | Administration of ethionine | Elevated in biofluids and tissues | Inverse correlation | researchgate.net |

| Human Liver Epithelial (THLE-2E1) Cells | Exposure to acetaminophen | Large increases in culture media | Inverse correlation with cellular glutathione | researchgate.net |

| Mice | Inhibition of 5-oxoprolinase | Accumulation in kidney, liver, brain, and eye | Indirectly indicates flux through the gamma-glutamyl cycle | nih.govnih.gov |

| Severely burned adult humans | Basal condition | Higher rates of plasma oxoproline clearance and urinary excretion | Lower whole blood glutathione concentration | researchgate.net |

Role in Non-Mammalian Biological Systems (e.g., plant metabolism of 5-oxoproline and its derivatives)

Plants are known to accumulate various compatible solutes, including amino acids like proline, in response to abiotic stresses such as drought, salinity, and extreme temperatures ebrary.netmdpi.com. Proline metabolism is significantly altered under stress conditions, with its synthesis being upregulated to protect cellular structures and maintain osmotic balance frontiersin.orgfrontiersin.org. Given the close metabolic relationship between 5-oxoproline, glutamate, and proline, it is likely that the metabolism of 5-oxoproline and its derivatives is also affected by environmental stressors.

Research suggests that glutathione metabolism is also impacted by stress in plants, which would, in turn, affect the levels of 5-oxoproline. The degradation of glutathione in plants can proceed via γ-glutamyl cyclotransferases, producing 5-oxoproline and cysteinyl-glycine nih.gov. Therefore, changes in 5-oxoproline levels could be an indicator of the status of glutathione metabolism under stress.

The role of acetylated derivatives like this compound in plants is not well-documented. However, the study of such compounds could provide insights into how plants metabolize modified amino acids and whether these modifications play a role in stress tolerance or signaling pathways.

Applications in Metabolic Engineering and Bioprocess Development

While specific applications of this compound in metabolic engineering and bioprocess development are not extensively documented, the principles of using acetylated amino acids and engineering metabolic pathways for related compounds offer potential avenues for its use.

Metabolic engineering often involves the modification of microbial or cellular systems to produce valuable chemicals youtube.com. The introduction of novel substrates or the manipulation of existing pathways can lead to the synthesis of desired products. This compound could potentially be used as a precursor in engineered pathways. For instance, if a target molecule requires a specific modification that can be derived from the acetyl group or the 5-oxoproline ring, this compound could be supplied to the bioprocess.

Acetylated amino acids can have different transport properties and may be taken up by cells more efficiently than their non-acetylated counterparts, which can be advantageous in bioprocessing youtube.com. This suggests that this compound could be used as an efficient way to deliver 5-oxoproline into cells for various biotechnological applications.

Furthermore, understanding the metabolism of this compound could inform the design of novel metabolic pathways. By identifying the enzymes that act on this compound, it may be possible to engineer new biocatalysts for specific chemical transformations. The integration of metabolic modeling and experimental data is a key strategy in accelerating bioprocess development, and the study of novel compounds like this compound can contribute valuable information to these models toxicologia.org.ar.

Future Research Directions and Unexplored Avenues for Dl 1 Acetyl 5 Oxoproline

Elucidation of Novel Enzymatic Systems and Regulatory Mechanisms Governing its Formation and Degradation

A primary gap in our understanding of DL-1-Acetyl-5-oxoproline is the enzymatic machinery responsible for its biosynthesis and catabolism. The formation of its precursor, 5-oxoproline, is well-documented within the γ-glutamyl cycle, involving enzymes such as γ-glutamylcyclotransferase (GGCT). researchgate.net Its degradation back to glutamate (B1630785) is catalyzed by 5-oxoprolinase (OPLAH), an ATP-dependent process. researchgate.net However, the enzymes that specifically acetylate 5-oxoproline or deacetylate this compound have not been definitively identified.

Future research should focus on:

Identification of N-Acetyltransferases (NATs): Investigating which specific NATs utilize 5-oxoproline as a substrate. This would involve screening candidate enzymes and assessing their kinetic properties with 5-oxoproline.

Discovery of Deacetylases: Identifying the enzymes, likely histone deacetylases (HDACs) or sirtuins, that can remove the acetyl group from this compound, thereby regenerating 5-oxoproline.

Regulatory Mechanisms: Understanding how these enzymatic activities are controlled. This includes investigating how cellular levels of substrates like acetyl-CoA, or metabolic states such as oxidative stress, influence the flux through this potential metabolic side-pathway. The regulation of these enzymes could be a critical control point in glutathione (B108866) metabolism.

| Metabolite | Process | Known/Hypothesized Enzyme | Research Focus |

| 5-Oxoproline | Formation | γ-Glutamylcyclotransferase (GGCT) | Characterized |

| Degradation | 5-Oxoprolinase (OPLAH) | Characterized | |

| This compound | Formation (Acetylation) | N-Acetyltransferases (Hypothesized) | Identification and characterization of specific enzymes. |

| Degradation (Deacetylation) | Deacetylases (e.g., HDACs, Sirtuins) (Hypothesized) | Discovery and kinetic analysis of responsible enzymes. |

Development of Advanced In Vitro and In Vivo Models for Studying its Biological Functions

To move beyond basic biochemical characterization, robust and physiologically relevant models are essential for studying the biological effects of this compound. Traditional 2D cell cultures are often inadequate for capturing the complex metabolic interactions that occur within tissues. ingentaconnect.com

The development of advanced models is a critical next step:

Advanced In Vitro Systems: The use of 3D organoids (e.g., liver, kidney, and brain organoids) and microfluidic organ-on-a-chip platforms can provide a more accurate representation of in vivo conditions. google.comgoogle.com These systems would allow for detailed studies of the compound's metabolism, transport, and potential toxicity in a tissue-specific context.

In Vivo Models: The creation of genetically engineered animal models is crucial for understanding the systemic and long-term consequences of altered this compound metabolism. This could involve developing knockout models for the yet-to-be-identified acetylating and deacetylating enzymes. Such models would be invaluable for investigating the compound's role in health and disease.

Analytical Tool Development: A parallel research effort must focus on creating highly sensitive and specific analytical methods, such as advanced mass spectrometry techniques, to accurately quantify this compound in complex biological matrices derived from these models.

| Model System | Advantages | Potential Applications |

| 2D Cell Culture | High-throughput, cost-effective. | Initial screening of enzymatic pathways and cellular responses. |

| 3D Organoids | More physiologically relevant tissue architecture and cell-cell interactions. | Studying tissue-specific metabolism and function (e.g., in hepatic or renal models). |

| Organ-on-a-Chip | Mimics organ-level physiology, allows for fluid flow and multi-organ interaction. | Investigating pharmacokinetics and inter-organ metabolic crosstalk. |

| Genetically Engineered Animal Models | Provides systemic, whole-organism context. | Elucidating the in vivo role in metabolic regulation and disease pathogenesis. |

Deeper Understanding of its Role in Fundamental Cellular Processes and Intermediary Metabolism

The biological significance of acetylating 5-oxoproline is a complete mystery. While high levels of 5-oxoproline are associated with depleted glutathione stores and metabolic acidosis, the function of this compound is unknown. nih.gov Research is needed to determine if it is merely a metabolic byproduct or if it possesses unique biological activities.

Key questions to be addressed include:

Signaling Molecule: Does this compound act as a signaling molecule? Acetylation is a key post-translational modification, and it is plausible that this small molecule could have regulatory roles, perhaps in gene expression or enzyme activity.

Metabolic Reservoir: Could it serve as a cellular reservoir for acetyl groups or for 5-oxoproline itself, buffering the availability of these key metabolic components?

Role in Energy Metabolism: Given its direct link to acetyl-CoA, a central node in intermediary metabolism, it is critical to investigate its influence on pathways such as the Krebs cycle, fatty acid synthesis, and cellular respiration. nih.gov

Redox Homeostasis: Future studies should explore its impact on cellular redox balance, determining if it contributes to, or mitigates, oxidative stress, potentially by modulating the glutathione system.

| Potential Role | Research Question | Experimental Approach |

| Metabolic Intermediate | Is it a passive byproduct or an active participant in metabolic pathways? | Metabolomic flux analysis. |

| Signaling Molecule | Does it influence signaling cascades or gene expression? | Transcriptomic and proteomic analyses following cellular exposure. |

| Metabolic Reservoir | Does it function to store acetyl groups or 5-oxoproline? | Isotope tracing studies to track the fate of the acetyl and oxoproline moieties. |

| Redox Modulator | How does it affect the cellular response to oxidative stress? | Measurement of reactive oxygen species and glutathione levels in challenged cells. |

Exploration of its Potential as a Precursor for Novel Biochemical or Synthetic Compounds

Pyroglutamic acid is a well-established and valuable chiral building block in asymmetric synthesis for producing pharmaceuticals and other bioactive molecules. clockss.orggeorganics.sk The presence of the N-acetyl group in this compound offers a unique chemical handle that could be exploited for novel synthetic strategies.

Future research in this area should explore:

As a Chiral Synthon: Leveraging the inherent chirality of this compound as a starting material for the stereoselective synthesis of complex molecules, such as alkaloids and proline analogues. clockss.orgmdpi.com

Role of the N-Acetyl Group: Investigating the utility of the N-acetyl group as a protecting group or as a reactive site for further chemical modifications. This could enable synthetic routes that are not feasible with unprotected pyroglutamic acid. google.com

Biocatalysis: Developing enzymatic methods to transform this compound into high-value chemicals. This could involve using engineered enzymes to perform stereoselective reactions, offering a green chemistry approach to novel compound synthesis.

| Application Area | Rationale | Potential Products |

| Pharmaceutical Synthesis | Use as a chiral building block. | Novel enzyme inhibitors, receptor antagonists, peptide mimetics. clockss.orgmdpi.com |

| Fine Chemical Production | Versatile precursor for heterocyclic compounds. | Specialty chemicals, agrochemicals. |

| Biopolymer Development | Potential monomer for novel polyamide materials. | Biodegradable polymers with unique properties. |

Q & A

Q. What ethical considerations arise when incorporating this compound into in vitro biological assays?

- Methodological Answer : Adhere to institutional biosafety protocols (e.g., BSL-2 for cell culture work). Validate cytotoxicity using MTT assays before proceeding to in vivo models. Document compliance with ethical guidelines (e.g., OECD test protocols) in publications .

Data Presentation and Reproducibility Guidelines

- Tables : Include columns for experimental variables (e.g., solvent, temperature), analytical results (e.g., yield, purity), and statistical metrics (e.g., SD, p-values).

- Figures : Use scatter plots for reaction optimization trends or heatmaps for spectroscopic data comparison. Ensure axis labels follow SI units and significant figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.